Home > Products > Screening Compounds P127344 > N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide
N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide -

N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide

Catalog Number: EVT-4310345
CAS Number:
Molecular Formula: C28H31N3O6S2
Molecular Weight: 569.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound features a benzimidazole core substituted with a 4-(methylthio)phenyl group at the 2-position. The paper focuses on its synthesis and structural characterization using spectroscopic methods and X-ray diffraction. []
  • Relevance: This compound shares the 4-(methylthio)phenyl substituent with the target compound, N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide. Both compounds also feature aromatic heterocycles, highlighting a potential area of structural similarity. []
  • Compound Description: This compound is a key intermediate in synthesizing a series of 2-[amino]-N-(un/substituted)phenylacetamides. These compounds were evaluated for antimicrobial and antifungal activities. []
  • Relevance: This compound features a benzenesulfonamide moiety, similar to the target compound, N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide. The presence of different aromatic and heterocyclic substituents in both cases suggests a shared structural motif. []
  • Compound Description: SSR149415 is a selective and orally active vasopressin V1b receptor antagonist. It exhibits nanomolar affinity for animal and human V1b receptors. []
  • Relevance: SSR149415 contains a sulfonyl group linked to an aromatic ring, similar to the target compound. The presence of various heterocyclic and substituted phenyl groups in both compounds suggests a potential structural relationship. []
  • Compound Description: This compound, identified as lead 1, acts as a S100A2-p53 protein-protein interaction inhibitor and exhibits potential in pancreatic cancer treatment. Modifications of this lead compound led to the development of four focused libraries with varying activities against a panel of cancer cell lines. [, ]
  • Relevance: This compound shares the sulfonyl group linked to a substituted phenyl ring with the target compound. The presence of piperazine and acetamide moieties in both structures further highlights their structural similarity. [, ]
  • Compound Description: TMI-1 is a potent, orally bioavailable dual TNF-α-converting enzyme/matrix metalloprotease inhibitor. It exhibits nanomolar IC50 values against both enzymes in vitro. [, ]
  • Relevance: Similar to the target compound N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide, TMI-1 contains a sulfonyl group connected to a substituted phenyl ring. Both compounds also feature additional heterocyclic moieties, suggesting a shared structural class. [, ]

Properties

Product Name

N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide

IUPAC Name

2-(2-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-[2-(morpholine-4-carbonyl)phenyl]acetamide

Molecular Formula

C28H31N3O6S2

Molecular Weight

569.7 g/mol

InChI

InChI=1S/C28H31N3O6S2/c1-3-37-26-11-7-6-10-25(26)31(39(34,35)22-14-12-21(38-2)13-15-22)20-27(32)29-24-9-5-4-8-23(24)28(33)30-16-18-36-19-17-30/h4-15H,3,16-20H2,1-2H3,(H,29,32)

InChI Key

LHPMGEZFCMGIHD-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)SC

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)SC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.